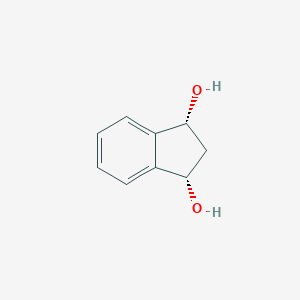

顺式-1,3-茚二醇

描述

Cis-1,3-Indandiol is a chemical compound with the formula C9H10O2 and a molecular weight of 150.1745 . It is also known by other names such as 1,2-Indandiol, cis-1,2-Indandiol, Indan, 1,2-dihydroxy-, cis-, cis-1,2-Indanediol, and cis-Indan-1,2-diol .

Synthesis Analysis

The bioconversion of indene to cis-1,3-Indandiol can be achieved during the growth of a Rhodococcus strain . In addition to 1-indenol, indene was transformed to cis-indandiol with an enantiomeric excess of 45.2% of cis-(1S,2R)-indandiol over cis-(1R,2S)-indandiol . The bioconversion of indene to cis- (1S,2R) indandiol, a key intermediate in the synthesis of Merck’s HIV protease inhibitor, CRIXIVAN TM can be achieved during the growth of a Rhodococcus strain .Molecular Structure Analysis

The molecular structure of cis-1,3-Indandiol consists of 22 bonds in total, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

Recombinant Escherichia coli cells expressing the toluene dioxygenase (TDO) genes from Pseudomonas putida convert indene to cis-1S,2R-indandiol .Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1,3-Indandiol include a melting point of 107 °C and a predicted boiling point of 337.8±30.0 °C. It has a predicted density of 1.334±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.57±0.40 .科学研究应用

微生物将茚满转化为茚二醇: Buckland 等人(1999 年)的这项研究讨论了微生物(如铜绿假单胞菌)将茚满氧化为顺式和反式茚二醇混合物的过程。它强调了顺式-1,3-茚二醇作为艾滋病治疗药物硫酸茚那韦合成中的中间体的用途。该研究还涵盖了与该过程相关的分子克隆方面 (Buckland 等人,1999 年).

罗多球菌属生物将茚满转化为茚二醇: Chartrain 等人(1998 年)研究了罗多球菌属生物将茚满转化为顺式和反式茚二醇的过程。产生的顺式和反式茚二醇是 Crixivan®(茚那韦)的潜在前体,茚那韦是另一种 HIV 蛋白酶抑制剂。该研究强调了此生物转化过程的对映选择性 (Chartrain 等人,1998 年).

甲苯双加氧酶的定向进化以提高选择性: Zhang 等人(2000 年)专注于提高铜绿假单胞菌甲苯双加氧酶在茚满生物转化过程中对顺式茚二醇的选择性。他们的工作旨在减少顺式-(1S,2R)-茚二醇(茚那韦硫酸盐生产的关键中间体)合成过程中的副产物 (Zhang 等人,2000 年).

茚满生物转化过程的工程化: O'Brien 等人(2002 年)探索了茚满生物转化过程的工程化,用于生产顺式氨基茚醇,这是 CRIXIVAN 的另一种手性前体。这项研究提供了对细菌系统将茚满生物转化为茚二醇的见解,以及优化此过程以进行工业规模生产所涉及的代谢工程 (O'Brien 等人,2002 年).

罗多球菌属中茚满生物转化的代谢工程: Stafford 等人(2001 年)应用代谢工程来研究罗多球菌属中的酶促生物反应网络,用于茚满生物转化。这项研究提供了对适用于合成顺式-1-氨基-2-茚醇(Crixivan 的另一种前体)的 (2R)-茚二醇生产的见解 (Stafford 等人,2001 年).

安全和危害

未来方向

The future directions in the research and application of cis-1,3-Indandiol could involve further optimization of the bioconversion process for the commercial-scale production of cis-aminoindanol . Additionally, the use of polymers as a sequestering phase for metabolite removal from this transformation in a two-phase partitioning bioreactor (TPPB) shows promise .

属性

IUPAC Name |

(1S,3R)-2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,3-Indandiol | |

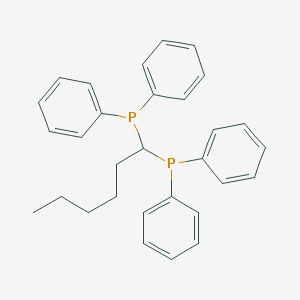

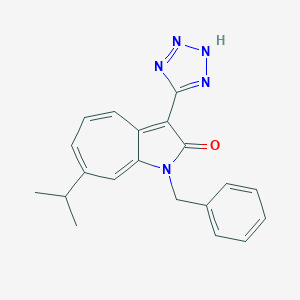

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)